Neurotensin(8-13)

描述

属性

IUPAC Name |

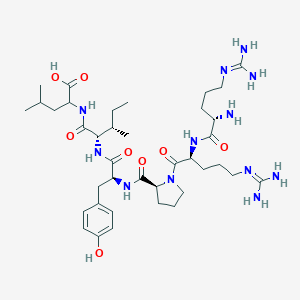

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64N12O8/c1-5-22(4)30(34(55)48-28(36(57)58)19-21(2)3)49-32(53)27(20-23-12-14-24(51)15-13-23)47-33(54)29-11-8-18-50(29)35(56)26(10-7-17-45-38(42)43)46-31(52)25(39)9-6-16-44-37(40)41/h12-15,21-22,25-30,51H,5-11,16-20,39H2,1-4H3,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)(H4,40,41,44)(H4,42,43,45)/t22-,25-,26-,27-,28-,29-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDBCHHEIKQPJD-ODKJCKIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H64N12O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Central Nervous System Mechanism of Action of Neurotensin(8-13)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Neurotensin(8-13) [NT(8-13)], the biologically active C-terminal fragment of the neuropeptide neurotensin, within the central nervous system (CNS). This document details its interaction with specific receptors, the subsequent downstream signaling cascades, and its significant modulation of key neurotransmitter systems, particularly the dopamine system. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to support research and drug development efforts.

Introduction to Neurotensin(8-13)

Neurotensin (NT) is a 13-amino acid neuropeptide with a dual role as a neurotransmitter or neuromodulator in the CNS and as a local hormone in the periphery.[1][2][3][4] The physiological effects of NT are primarily mediated by its C-terminal hexapeptide fragment, Arg⁸-Arg⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³, known as Neurotensin(8-13).[5] This fragment is considered to be biologically equi-active to the full-length neurotensin peptide. NT(8-13) is implicated in a variety of CNS functions, including the regulation of dopamine pathways, analgesia, and hypothermia. Its interaction with the dopaminergic system has drawn significant interest due to its potential implications in the pathophysiology of neuropsychiatric disorders such as schizophrenia and in the mechanism of action of antipsychotic drugs.

Receptor Interactions and Binding Affinity

NT(8-13) exerts its effects by binding to specific neurotensin receptors (NTS). Three distinct receptor subtypes have been identified: NTS1, NTS2, and NTS3 (also known as sortilin). NTS1 and NTS2 are G-protein coupled receptors (GPCRs), with NTS1 being the high-affinity receptor and the most extensively studied in the context of NT(8-13)'s CNS effects. NTS3 is a single-transmembrane domain receptor and is not coupled to G-proteins.

Quantitative Binding Data

The binding affinity of NT(8-13) and its analogs to neurotensin receptors, primarily NTS1, has been quantified in numerous studies. The following tables summarize key binding affinity data from the literature.

Table 1: Binding Affinity of Neurotensin(8-13) and Analogs at Human NTS1 Receptor

| Compound | Assay Type | Cell Line | Radioligand | Parameter | Value | Reference |

| Neurotensin(8-13) | Competition Binding | HEK293 | [³H]NT(8-13) | pKi | 8.68 | |

| Neurotensin(8-13) | Competition Binding | CHO-hNTS1R | [¹²⁵I]I-Tyr³-NT | pKi | 8.15 - 9.12 | |

| Fluorescent NT(8-13) derivatives | Competition Binding | CHO-hNTS1R | [³H]SR48692 | pKi | 8.15 - 9.12 | |

| N-methylated NT(8-13) analogs | Competition Binding | - | - | Ki | < 2 nM | |

| NT(8-13) analog (PD149163) | - | - | - | - | Brain-penetrant NTS1 agonist |

Table 2: Functional Potency of Neurotensin(8-13) and Analogs at Human NTS1 Receptor

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| Neurotensin(8-13) | Calcium Mobilization | CHO-hNTS1R | pEC₅₀ | 8.23 - 9.43 | |

| Neurotensin | Calcium Mobilization | NTSR1 Nomad Cell Line | EC₅₀ | 3.38 x 10⁻⁹ M | |

| Neurotensin | β-arrestin Recruitment | NTSR1 Nomad Cell Line | EC₅₀ | 7.79 x 10⁻⁹ M | |

| NT(8-13) | D₂ Receptor-Mediated Current Inhibition | Mouse Brain Slices | EC₅₀ | 33.0 nM |

Experimental Protocols: Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of a test compound (e.g., NT(8-13)) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

-

Materials:

-

Cell membranes prepared from cells expressing the neurotensin receptor (e.g., HEK293 or HT-29 cells).

-

Radioligand (e.g., [³H]NT(8-13) or [³H]SR48692).

-

Test compound (unlabeled NT(8-13) or its analogs).

-

Binding buffer (e.g., 1X Phosphate Buffered Saline, 0.1% NP40, 0.5mM DTT, 10% Glycerol, 1mM PMSF, 2 µg/ml Aprotinin).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Downstream Signaling Pathways

Upon binding of NT(8-13) to the NTS1 receptor, a conformational change is induced, leading to the activation of intracellular signaling cascades. The primary transduction mechanism involves the activation of Gq/11 proteins.

Gq/11-Phospholipase C Pathway and Calcium Mobilization

Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium concentration ([Ca²⁺]i) is a key event in the signaling cascade initiated by NT(8-13). The excitatory effects of neurotensin on dopaminergic neurons are dependent on this calcium mobilization.

Figure 1: NTS1 Receptor Gq/PLC Signaling Pathway.

Experimental Protocols: Calcium Mobilization Assay

-

Objective: To measure the increase in intracellular calcium concentration following receptor activation by an agonist.

-

Materials:

-

Cells expressing the target receptor (e.g., CHO-hNTS1R or PC12 cells).

-

Black-sided, clear-bottom 96-well plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fura Red AM).

-

Hank's Balanced Salt Solution (HBSS) with HEPES and probenecid.

-

Agonist (NT(8-13)).

-

Fluorometric imaging plate reader (e.g., FlexStation).

-

-

Procedure:

-

Plate the cells in 96-well plates and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Measure the baseline fluorescence.

-

Add the agonist (NT(8-13)) at various concentrations.

-

Immediately measure the change in fluorescence over time. The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

Analyze the data to determine the EC₅₀ value of the agonist.

-

Modulation of the Dopaminergic System

A primary and extensively studied effect of NT(8-13) in the CNS is its modulation of the dopamine (DA) system. Neurotensin receptors are located on dopamine-containing neurons in the midbrain, including the substantia nigra and the ventral tegmental area (VTA).

Electrophysiological Effects

Direct application of NT(8-13) has predominantly excitatory effects on DA neurons, leading to an increase in their firing rate. This excitation is rapid in onset, dose-dependent, and reversible. The increased firing is dependent on calcium influx. At higher concentrations, NT(8-13) can induce a 'depolarization block' of these neurons.

Modulation of Dopamine Release

NT(8-13) modulates the release of dopamine in various brain regions, including the nucleus accumbens and striatum. The effect of NT(8-13) on dopamine release can be complex, with studies reporting both increases and decreases depending on the experimental conditions and brain region. One key mechanism by which NT(8-13) facilitates dopamine release is through the inhibition of presynaptic D2 autoreceptors. By attenuating the inhibitory effect of these autoreceptors, NT(8-13) enhances dopamine release evoked by prolonged neuronal activity (train-pulse stimulation), though it has little effect on release evoked by single pulses.

Figure 2: NT(8-13) Modulation of Presynaptic Dopamine Release.

Interaction with D2 Receptors

Beyond presynaptic effects, NT(8-13) can also allosterically modulate postsynaptic D2 receptors. Binding studies have shown that neurotensin can decrease the affinity of D2 receptors for their agonists without changing the total number of receptors (Bmax). This interaction can occur through the formation of NTS1-D2 receptor heteromers.

Experimental Protocols: Dopamine Release Measurement

-

Objective: To monitor real-time changes in dopamine concentration in brain slices.

-

Materials:

-

Brain slices containing the region of interest (e.g., nucleus accumbens).

-

Artificial cerebrospinal fluid (aCSF).

-

Carbon-fiber microelectrode.

-

Stimulating electrode.

-

Voltammetry software and hardware.

-

-

Procedure:

-

Prepare acute brain slices and maintain them in a recording chamber perfused with aCSF.

-

Position a carbon-fiber microelectrode in the target brain region.

-

Apply a triangular waveform potential to the electrode to cyclically oxidize and reduce dopamine.

-

Evoke dopamine release by electrical stimulation.

-

Record the resulting current, which is proportional to the dopamine concentration.

-

Apply NT(8-13) to the bath and measure the change in stimulated dopamine release.

-

-

Objective: To measure extracellular levels of dopamine and its metabolites in the brain of a freely moving animal.

-

Materials:

-

Microdialysis probes.

-

Stereotaxic apparatus for probe implantation.

-

Perfusion pump.

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

-

Procedure:

-

Surgically implant a microdialysis probe into the target brain region.

-

Continuously perfuse the probe with aCSF at a slow flow rate.

-

Collect the dialysate samples at regular intervals.

-

Analyze the concentration of dopamine and its metabolites in the dialysate using HPLC-ED.

-

Administer NT(8-13) (e.g., via reverse dialysis through the probe) and continue collecting samples to determine its effect on extracellular dopamine levels.

-

Summary and Future Directions

Neurotensin(8-13) is a critical neuromodulator in the CNS, with a profound influence on the dopaminergic system. Its mechanism of action is initiated by binding to NTS1 receptors, leading to Gq-mediated activation of the PLC pathway and subsequent calcium mobilization. This signaling cascade ultimately results in increased firing of dopaminergic neurons and a complex modulation of dopamine release, partly through the inhibition of D2 autoreceptors.

The intricate interplay between the neurotensin and dopamine systems highlights the potential of targeting neurotensin receptors for the development of novel therapeutics for neuropsychiatric disorders. The antipsychotic-like effects of neurotensin receptor agonists have been a particular focus of research. Future research should continue to explore the subtleties of NTS receptor signaling, including the roles of NTS2 and NTS3, the potential for biased agonism, and the therapeutic implications of NTS1-D2 receptor heteromerization. Further development of stable, brain-penetrant NT(8-13) analogs will be crucial for translating the promising preclinical findings into clinical applications.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Frontiers | Diverse Roles of Neurotensin Agonists in the Central Nervous System [frontiersin.org]

- 4. Neurotensin - Wikipedia [en.wikipedia.org]

- 5. The electrophysiological actions of neurotensin in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

Neurotensin(8-13) Signaling Pathways via NTS1 and NTS2 Receptors: A Technical Guide

This technical guide provides an in-depth exploration of the signaling pathways initiated by the active fragment of Neurotensin, Neurotensin(8-13), through its interaction with the G protein-coupled receptors (GPCRs), NTS1 and NTS2. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the molecular mechanisms, quantitative data on ligand-receptor interactions, and methodologies for key experiments.

Introduction to Neurotensin(8-13) and its Receptors

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in both the central nervous system and the periphery.[1] The C-terminal hexapeptide fragment, Neurotensin(8-13) (NT(8-13)), represents the pharmacologically active portion of the full-length peptide, responsible for binding to and activating neurotensin receptors.[2] The biological effects of NT and NT(8-13) are primarily mediated by two high-affinity GPCRs: the NTS1 receptor (NTS1R) and the NTS2 receptor (NTS2R).[2][3] While both are targets for NT(8-13), they exhibit distinct signaling properties and affinities. NTS1 is considered a high-affinity receptor, whereas NTS2 has a lower affinity for neurotensin.[4] Understanding the intricate signaling cascades initiated by these receptors is crucial for the development of targeted therapeutics for various conditions, including Parkinson's disease, pain management, and cancer.

NTS1 Receptor Signaling Pathways

The NTS1 receptor is a class A GPCR that, upon activation by NT(8-13), couples to multiple G protein subtypes to initiate a cascade of intracellular events.

G Protein Coupling

Activation of NTS1 by NT(8-13) predominantly leads to the engagement of Gαq proteins. This interaction stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

In addition to the canonical Gαq pathway, studies have demonstrated that NTS1 can also couple to other G proteins, including Gαi/o and Gαs, depending on the cellular context. This promiscuous coupling allows for a more complex and nuanced cellular response to NT(8-13) stimulation.

ERK1/2 Activation

A significant downstream consequence of NTS1 activation is the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of ERK1/2 by NTS1 is multifaceted, involving contributions from both Gq and Gi/o pathways. The Gq-dependent arm involves PKC, while the Gi/o-dependent signaling proceeds through a c-Src-mediated mechanism.

β-Arrestin Recruitment and Receptor Internalization

Following agonist binding, NTS1 is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestin binding not only desensitizes the G protein-mediated signaling but also initiates a second wave of signaling and facilitates the internalization of the receptor. This process of receptor downregulation is a critical mechanism for modulating the cellular response to sustained agonist exposure.

NTS2 Receptor Signaling Pathways

The signaling properties of the NTS2 receptor are less well-defined and appear to be highly dependent on the cellular system in which they are studied. Unlike NTS1, the direct G protein coupling of NTS2 is not as clearly established.

ERK1/2 Activation and Receptor Internalization

A key signaling output of NTS2 activation is the phosphorylation of ERK1/2. Interestingly, this activation is dependent on the internalization of the receptor. Inhibition of endocytosis has been shown to abolish the NTS2-mediated activation of ERK1/2, suggesting that signaling may occur from an intracellular compartment following receptor uptake.

Other Potential Signaling Mechanisms

While NTS2 activation has been linked to the phosphatidylinositol-calcium second messenger system, it does not consistently lead to calcium mobilization in all cell types. The precise mechanisms and the involvement of specific G proteins remain an area of active investigation. The constitutive activity of NTS2 in some systems further complicates the elucidation of its signaling pathways.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of NT(8-13) and its analogs at human NTS1 and NTS2 receptors.

Table 1: Binding Affinities (Ki) of Neurotensin Analogs

| Compound | hNTS1 Ki (nM) | hNTS2 Ki (nM) | Reference |

| NT(8-13) | Subnanomolar | > 50000 | |

| Analog 10 | Low nanomolar | Low nanomolar | |

| Analog 11 | Low nanomolar | Low nanomolar | |

| Analog 12 | Low nanomolar | Low nanomolar | |

| Analog 13 | Low nanomolar | Low nanomolar | |

| Analog 14 | Low nanomolar | Low nanomolar |

Table 2: Functional Potency (EC50) of Neurotensin(8-13)

| Assay | Receptor | Cell Line | EC50 (nM) | Reference |

| Gαq Stimulation (BRET) | hNTS1 | CHO-K1 | 1.85 |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of NT(8-13) signaling.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

-

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of NT(8-13) or its analogs for NTS1 and NTS2.

-

Materials:

-

Cell membranes prepared from cells expressing hNTS1 or hNTS2.

-

Radiolabeled ligand (e.g., [³H]NT(8-13)).

-

Unlabeled NT(8-13) or test compounds at various concentrations.

-

Binding buffer (e.g., Tris-HCl with protease inhibitors).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Protocol:

-

Incubate cell membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

For saturation experiments, incubate membranes with increasing concentrations of the radiolabeled ligand.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of unlabeled ligand (e.g., 1 µM NT(8-13)).

-

Analyze the data using non-linear regression to calculate Ki or Kd values.

-

BRET-based G-protein Activation Assay

This assay measures the direct interaction between the receptor and G proteins upon ligand stimulation.

-

Objective: To quantify the activation of specific G protein subtypes (e.g., Gαq) by NT(8-13).

-

Materials:

-

Cells co-expressing the receptor of interest (e.g., hNTS1), a G protein subunit fused to Renilla luciferase (Rluc), and another interacting partner (e.g., a G-gamma subunit) fused to a fluorescent protein (e.g., GFP).

-

Cell culture medium and plates.

-

Coelenterazine h (Rluc substrate).

-

NT(8-13) or test compounds.

-

A microplate reader capable of measuring dual-wavelength luminescence.

-

-

Protocol:

-

Plate the engineered cells in a white-walled microplate.

-

Add the Rluc substrate, coelenterazine h, and incubate.

-

Add NT(8-13) or the test compound at various concentrations.

-

Measure the luminescence emitted at the wavelengths corresponding to Rluc and the fluorescent acceptor protein.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio as a function of ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to measure the activation of the MAPK pathway.

-

Objective: To determine the level of ERK1/2 phosphorylation in response to NT(8-13) stimulation.

-

Materials:

-

Cells expressing NTS1 or NTS2.

-

NT(8-13) or test compounds.

-

Cell lysis buffer with phosphatase and protease inhibitors.

-

Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and Western blotting apparatus.

-

Chemiluminescent substrate and imaging system.

-

-

Protocol:

-

Starve the cells to reduce basal ERK1/2 phosphorylation.

-

Stimulate the cells with NT(8-13) for various times and at different concentrations.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against p-ERK, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

-

Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.

-

Conclusion

Neurotensin(8-13) activates distinct and complex signaling pathways through the NTS1 and NTS2 receptors. NTS1 primarily signals through Gαq, with additional inputs from other G proteins, to robustly activate PLC and ERK1/2. In contrast, NTS2 signaling is less clearly defined but involves an internalization-dependent activation of the ERK1/2 pathway. The ability of these receptors to engage different signaling effectors, including G proteins and β-arrestins, highlights the potential for developing biased agonists that selectively activate specific downstream pathways. Such biased ligands could offer improved therapeutic profiles with fewer side effects. The detailed understanding of these signaling mechanisms, supported by robust quantitative data and well-defined experimental protocols, is paramount for the successful design and development of novel therapeutics targeting the neurotensinergic system.

References

- 1. pnas.org [pnas.org]

- 2. iris.unibas.it [iris.unibas.it]

- 3. Neurotensin(8-13) analogs as dual NTS1 and NTS2 receptor ligands with enhanced effects on a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

Neurotensin(8-13) binding affinity and kinetics to neurotensin receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of Neurotensin(8-13) to its receptors, primarily the Neurotensin Receptor 1 (NTS1) and Neurotensin Receptor 2 (NTS2). This document details the quantitative binding data, experimental methodologies, and the intricate signaling pathways activated upon ligand binding.

Introduction to Neurotensin(8-13) and its Receptors

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and the periphery.[1] The C-terminal hexapeptide fragment, Neurotensin(8-13) (NT(8-13)), represents the pharmacologically active portion of the full-length peptide, exhibiting high affinity for neurotensin receptors and eliciting the majority of its biological effects.[2][3] These effects are mediated through its interaction with G protein-coupled receptors (GPCRs), namely NTS1 and NTS2.[1][4] Understanding the binding characteristics of NT(8-13) to these receptors is crucial for the development of novel therapeutic agents targeting the neurotensinergic system for conditions such as Parkinson's disease, schizophrenia, and cancer.

Binding Affinity and Kinetics of Neurotensin(8-13)

The interaction of Neurotensin(8-13) with its receptors is characterized by high affinity, typically in the nanomolar to sub-nanomolar range. This section presents a summary of the quantitative binding data from various studies.

Binding Affinity Data

The binding affinity of Neurotensin(8-13) and its analogs is commonly determined through radioligand binding assays, where the inhibition constant (Ki) is a key parameter. A lower Ki value indicates a higher binding affinity.

| Ligand | Receptor | Species | Ki (nM) | Reference |

| Neurotensin(8-13) | hNTS1 | Human | 0.33 | |

| Neurotensin(8-13) | hNTS2 | Human | 0.95 | |

| Neurotensin(8-13) | hNTS1 | Human | 0.68 ± 0.04 | |

| Neurotensin(8-13) | hNTS2 | Human | 1.8 ± 0.17 | |

| [³H]Neurotensin(8-13) | Human Brain Membranes | Human | 0.52 (Kd) | |

| NT(8-13) analog ([Lys⁸,Lys⁹]-Neurotensin(8-13)) | hNTS1 | Human | 0.33 | |

| NT(8-13) analog ([Lys⁸,Lys⁹]-Neurotensin(8-13)) | hNTS2 | Human | 0.95 | |

| NT(8-13) analog (N-methylated at Arg⁸) | NTS1 | Rat | < 0.5 | |

| NT(8-13) analog (N-methylated at Arg⁹) | NTS1 | Rat | < 0.5 |

Binding Kinetics Data

Binding kinetics, including the association rate constant (kon) and the dissociation rate constant (koff), provide a dynamic view of the ligand-receptor interaction. Surface Plasmon Resonance (SPR) is a common technique for these measurements.

| Ligand | Receptor | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Kd (M) | Reference |

| NT(8-13) | NTS1-H4 (stabilized) | 2.6 ± 1.9 x 10⁶ | 5.0 ± 2.9 x 10⁻⁵ | 3.2 ± 2.4 x 10⁻¹¹ |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding of Neurotensin(8-13) to its receptors.

Radioligand Binding Assay (Competitive)

This assay measures the affinity of a test compound (e.g., Neurotensin(8-13)) by its ability to compete with a radiolabeled ligand for binding to the receptor.

Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Detailed Steps:

-

Membrane Preparation:

-

Cells or tissues expressing neurotensin receptors are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the final assay buffer.

-

Protein concentration of the membrane preparation is determined.

-

-

Assay Incubation:

-

In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]NT(8-13)) and varying concentrations of the unlabeled test compound (Neurotensin(8-13)).

-

The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (kon and koff).

Workflow for Surface Plasmon Resonance (SPR)

Caption: Workflow of a Surface Plasmon Resonance (SPR) experiment.

Detailed Steps:

-

Immobilization: Purified neurotensin receptors are immobilized on the surface of an SPR sensor chip.

-

Association: A solution containing Neurotensin(8-13) at a specific concentration is flowed over the sensor surface. The binding of NT(8-13) to the immobilized receptors causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. This is monitored in real-time.

-

Dissociation: The Neurotensin(8-13) solution is replaced with a continuous flow of buffer, and the dissociation of the ligand from the receptor is monitored as a decrease in the SPR signal.

-

Data Analysis: The rates of association (kon) and dissociation (koff) are determined by fitting the sensorgram data to appropriate kinetic models. The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff to kon.

Neurotensin Receptor Signaling Pathways

Upon binding of Neurotensin(8-13), NTS1 and NTS2 receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway for NTS1 involves the activation of Gq/11 proteins.

NTS1 Signaling Pathway

Caption: NTS1 receptor signaling cascade upon NT(8-13) binding.

Key Signaling Events:

-

G Protein Activation: Binding of Neurotensin(8-13) to NTS1 induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq.

-

Phospholipase C (PLC) Activation: The activated alpha subunit of Gq stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) into the cytoplasm.

-

DAG , along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

-

-

ERK1/2 Activation: The activation of NTS1 also leads to the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This can occur through both Gq/PKC-dependent and Gi/o-protein-dependent pathways.

Studies have shown that Neurotensin(8-13) can also activate Gαi1, GαoA, and Gα13 protein signaling pathways and recruit β-arrestins 1 and 2.

Conclusion

Neurotensin(8-13) is a potent agonist of neurotensin receptors, exhibiting high binding affinity and complex signaling properties. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers in the field. Further investigation into the kinetics and signaling diversity of NT(8-13) and its analogs will be instrumental in the development of targeted therapeutics for a range of neurological and oncological disorders.

References

- 1. Structure of the agonist-bound neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unibas.it [iris.unibas.it]

- 3. The C-terminal neurotensin-(8-13) fragment potently modulates rat neostriatal dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are Neurotensin receptors and how do they work? [synapse.patsnap.com]

A Technical Guide to the Three-Dimensional Model of the Neurotensin(8-13) Receptor Complex

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Neurotensin receptor 1 (NTSR1), a class A G protein-coupled receptor (GPCR), is a critical mediator of the physiological effects of the neuropeptide neurotensin (NTS). The C-terminal fragment of neurotensin, NTS(8-13), is the smallest active fragment and binds to NTSR1 with higher potency and efficacy than the full-length peptide, making the NTS(8-13)-NTSR1 complex a key focus for structural biology and drug design.[1][2] This document provides an in-depth technical overview of the three-dimensional structure of this complex, associated signaling pathways, quantitative binding and functional data, and the experimental protocols used for their determination. High-resolution structural models have revealed the precise binding mode of the peptide agonist, offering a molecular basis for understanding receptor activation and a template for the rational design of novel therapeutics targeting neurological disorders and cancers.[3][4]

The Three-Dimensional Structure of the NTS(8-13)-NTSR1 Complex

NTSR1 conforms to the canonical GPCR architecture, featuring seven transmembrane (TM) α-helices connected by intracellular and extracellular loops.[5] High-resolution crystal and cryo-EM structures have elucidated the atomic details of the agonist-bound state.

2.1 Overall Architecture and Ligand Binding Pocket The structure of NTSR1 in complex with NTS(8-13) reveals an active-like conformation. The binding pocket for the peptide is located on the extracellular side of the receptor. This pocket is largely hydrophobic and is partially covered by a β-hairpin loop at the N-terminus of the receptor.

2.2 NTS(8-13) Binding Mode The NTS(8-13) peptide binds in an extended conformation, oriented nearly perpendicular to the plane of the cell membrane. The C-terminus of the peptide inserts deep into the receptor core, which is crucial for receptor activation. Key interactions that stabilize the complex include:

-

Charge Complementarity: Positively charged arginine residues (Arg8 and Arg9) on NTS(8-13) interact favorably with a negatively charged region of the binding pocket.

-

Salt Bridges: The C-terminus of NTS(8-13) forms a critical salt bridge with Arg328 in the receptor.

-

Hydrogen Bonds: Three hydrogen bonds are formed between the side chains of the peptide and the receptor.

-

Van der Waals Interactions: The majority of the interactions contributing to the binding affinity are van der Waals forces within the hydrophobic pocket.

Several structures of the NTS(8-13)-NTSR1 complex have been deposited in the Protein Data Bank (PDB), including 4GRV and 6Z4V.

Quantitative Ligand Binding and Functional Data

The interaction between NTS(8-13) and NTSR1 has been extensively characterized using various quantitative assays.

3.1 Ligand Binding Affinity Radioligand binding assays are commonly used to determine the affinity of ligands for NTSR1. The data below summarizes key binding parameters for NTS(8-13) and its derivatives.

| Compound | Assay Type | Preparation | K_d (nM) | B_max (pmol/g tissue) | Reference |

| [³H]Neurotensin(8-13) | Saturation Binding | Human Frontal Cortex Membranes | 0.52 | 3.5 |

Table 1: Binding affinity and capacity of [³H]Neurotensin(8-13) in human brain tissue.

Fluorescently labeled NTS(8-13) derivatives have also been developed, retaining high affinity.

| Compound | Assay Type | Cell Line | pK_i |

| Fluorescent NT(8-13) derivatives | Competition Binding | HT-29 / CHO-hNTSR1 | 8.15 - 9.12 |

Table 2: Binding affinities (pK_i values) for a series of fluorescent NT(8-13) derivatives.

3.2 Receptor Functional Activity The ability of NTS(8-13) to activate NTSR1 is quantified through functional assays that measure downstream signaling events. The efficacy of an agonist is often compared to the response induced by the endogenous ligand.

| Agonist | Assay | E_max (% of NTS(8-13)) | EC_50 (nM) | Reference |

| NTS(8-13) | G_q Signaling | 95.7 | 2.06 | |

| SRI-9829 (Full Agonist) | G_q Signaling | 91.7 | 408.6 | |

| RTI-3a (Partial Agonist) | G_q Signaling | 31.0 | 1815 |

Table 3: Functional potency and efficacy of NTS(8-13) and other synthetic agonists at the rat NTSR1.

NTSR1 Signaling Pathways

Activation of NTSR1 by NTS(8-13) initiates several intracellular signaling cascades that mediate the peptide's diverse biological effects.

4.1 G Protein-Mediated Signaling NTSR1 primarily couples to G_q/11 proteins. Agonist binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gα_q subunit. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC).

4.2 Other Signaling Pathways Beyond the canonical G_q pathway, NTSR1 activation has been shown to stimulate other signaling networks, including:

-

MAPK Pathway: The NTS/NTSR1 axis can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, influencing cell proliferation and survival.

-

NF-κB Pathway: Neurotensin stimulation can also lead to the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer progression.

4.3 Receptor Regulation Following activation, NTSR1 is phosphorylated and undergoes β-arrestin-mediated internalization, a crucial process for receptor desensitization and signal termination.

Experimental Protocols

The structural and functional characterization of the NTS(8-13)-NTSR1 complex relies on a suite of sophisticated biochemical and biophysical techniques.

5.1 Protocol for GPCR Structure Determination Determining the high-resolution structure of a GPCR like NTSR1 is a multi-step process involving protein engineering, expression, purification, and either X-ray crystallography or cryo-electron microscopy (cryo-EM).

-

Construct Design: To enhance stability and expression, the native NTSR1 sequence is often modified. This includes N- and C-terminal truncations and the introduction of thermostabilizing mutations. A common strategy is to fuse the receptor with a soluble protein, such as T4 Lysozyme (T4L) or BRIL, to facilitate crystallization.

-

Expression and Purification: The engineered NTSR1 construct is typically expressed in insect (e.g., Sf9) or mammalian cells. Following expression, the receptor is solubilized from the cell membrane using detergents and purified via affinity chromatography, often using an engineered tag (e.g., His-tag).

-

Sample Preparation for Crystallization: For X-ray crystallography, the purified receptor, bound to NTS(8-13), is reconstituted into a lipidic cubic phase (LCP), which mimics the native membrane environment and can promote the formation of well-ordered crystals.

-

Structure Determination:

-

X-ray Crystallography: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map and build the atomic model.

-

Cryo-EM: The purified complex is vitrified in a thin layer of ice and imaged in a transmission electron microscope. Thousands of individual particle images are then computationally averaged to reconstruct a high-resolution 3D map of the complex.

-

5.2 Protocol for Radioligand Binding Assay This protocol outlines a typical saturation binding experiment to determine the K_d and B_max of a radiolabeled ligand like [³H]NTS(8-13).

-

Membrane Preparation: Frontal cortex tissue (or cells expressing NTSR1) is homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.

-

Binding Reaction: Aliquots of the membrane preparation are incubated in tubes containing increasing concentrations of the radioligand (e.g., [³H]NTS(8-13)). A parallel set of tubes is prepared that also includes a high concentration of a non-labeled competitor (e.g., unlabeled NTS) to determine non-specific binding.

-

Incubation: The reaction tubes are incubated at a specific temperature (e.g., 0°C) until equilibrium is reached.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes (bound ligand) while allowing the unbound ligand to pass through. The filters are then washed quickly with cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration. The resulting data are then analyzed using non-linear regression (e.g., a one-site binding model) or Scatchard analysis to determine the equilibrium dissociation constant (K_d) and the maximal number of binding sites (B_max).

5.3 Protocol for Cell-Based G_q Signaling Assay This protocol describes a method to measure agonist-induced G_q activation by quantifying intracellular calcium mobilization.

-

Cell Culture and Loading: Cells stably expressing NTSR1 (e.g., CHO-hNTSR1) are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time.

-

Agonist Stimulation: The dye-loaded cells are placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken before the automated addition of varying concentrations of the agonist (e.g., NTS(8-13)).

-

Signal Detection: Upon agonist stimulation and subsequent G_q activation, IP₃ production leads to the release of calcium from intracellular stores. The binding of calcium to the fluorescent dye causes a change in its fluorescence intensity, which is recorded in real-time.

-

Data Analysis: The peak fluorescence response at each agonist concentration is measured. The data are normalized (e.g., as a percentage of the maximal response to a saturating concentration of NTS(8-13)) and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC_50 (potency) and E_max (efficacy) values.

References

- 1. Neurotensin receptor - Proteopedia, life in 3D [proteopedia.org]

- 2. genscript.com [genscript.com]

- 3. Structure of the agonist-bound neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are NTSR1 agonists and how do they work? [synapse.patsnap.com]

- 5. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]

Neurotensin(8-13): A Neuromodulator in the Brain - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide with a dual role as a neurotransmitter and neuromodulator in the central nervous system (CNS). Its C-terminal hexapeptide fragment, Neurotensin(8-13) (NT(8-13)), represents the minimal active fragment that binds with high affinity to neurotensin receptors, eliciting the full biological effects of the parent peptide. This technical guide provides an in-depth overview of NT(8-13) as a neuromodulator in the brain, focusing on its receptor binding, signaling pathways, and physiological effects, particularly its interaction with the dopaminergic system. This document is intended to be a comprehensive resource for researchers and professionals in neuroscience and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic potential of NT(8-13) and its analogs.

Receptor Binding and Affinity of Neurotensin(8-13)

Neurotensin(8-13) exerts its effects through interaction with G protein-coupled receptors (GPCRs), primarily the neurotensin receptor type 1 (NTS1) and type 2 (NTS2). The binding affinity of NT(8-13) and its analogs to these receptors is a critical determinant of their potency and selectivity.

Quantitative Binding Affinity Data

The binding affinities of Neurotensin(8-13) and various analogs for human NTS1 and NTS2 receptors have been characterized through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Compound | hNTS1 Ki (nM) | hNTS2 Ki (nM) | Reference |

| Neurotensin(8-13) | 0.33 | 0.95 | [1] |

| Analog 10 | 6.9 ± 0.59 | 6.5 ± 0.63 | [2] |

| Analog 11 | 15 ± 4.5 | 14 ± 4.4 | [2] |

| Analog 12 | 60 ± 5.4 | 54 ± 11 | [2] |

| Analog 13 | 5.5 ± 1.7 | 5.6 ± 1.0 | [2] |

| Analog 14 | 4.2 ± 0.62 | 5.8 ± 0.65 |

Signaling Pathways of Neurotensin(8-13)

Upon binding to NTS1 and NTS2 receptors, Neurotensin(8-13) initiates a cascade of intracellular signaling events. These pathways are crucial for the diverse physiological effects of the neuropeptide. The primary signaling mechanisms involve the activation of heterotrimeric G proteins and the recruitment of β-arrestins.

G Protein-Coupled Signaling

NT(8-13) binding to NTS1 leads to the activation of multiple G protein subtypes, including Gαq, Gαi/o, and Gαs. The activation of these G proteins triggers downstream second messenger systems. For instance, Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

β-Arrestin Recruitment

In addition to G protein coupling, NT(8-13) also promotes the recruitment of β-arrestin 1 and β-arrestin 2 to the activated NTS1 receptor. β-arrestin recruitment is involved in receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

Quantitative Functional Data

The potency (EC50) and efficacy (Emax) of Neurotensin(8-13) and its analogs in activating these signaling pathways can be quantified using various in vitro assays, such as Bioluminescence Resonance Energy Transfer (BRET).

Table 2: Functional Potency and Efficacy of Neurotensin(8-13) and Analogs at hNTS1

| Compound | G Protein Activation EC50 (nM) | G Protein Activation Emax (%) | β-Arrestin 2 Recruitment EC50 (nM) | Reference |

| Neurotensin(8-13) | 0.88 ± 0.10 | 100 | 0.43 | |

| Analog 10 | 0.82 ± 0.16 | 97 ± 1.0 | - | |

| Analog 11 | 0.85 ± 0.06 | 99 ± 2.0 | - | |

| Analog 12 | 1.30 ± 0.26 | 97 ± 2.0 | - | |

| Analog 13 | 0.74 ± 0.19 | 96 ± 1.0 | - | |

| Analog 14 | 0.89 ± 0.15 | 100 ± 2.0 | - |

Emax is expressed relative to the maximal effect of Neurotensin(8-13) (100%).

Signaling Pathway Diagram

Caption: Neurotensin(8-13) signaling pathways via the NTS1 receptor.

Neuromodulatory Effects in the Brain

Neurotensin(8-13) plays a significant role in modulating the activity of various neurotransmitter systems in the brain, with its interaction with the dopaminergic system being the most extensively studied. This interaction is implicated in the pathophysiology of several CNS disorders, including schizophrenia and Parkinson's disease.

Interaction with the Dopaminergic System

NT(8-13) modulates dopamine (DA) transmission in key brain regions such as the ventral tegmental area (VTA) and the nucleus accumbens. It has been shown to increase the firing rate of dopaminergic neurons in the VTA and enhance DA release in the nucleus accumbens. This effect is thought to contribute to the antipsychotic-like properties observed with neurotensin analogs.

Other Neuromodulatory Roles

Beyond the dopaminergic system, NT(8-13) also modulates GABAergic, glutamatergic, and cholinergic neurotransmission. For instance, it can influence the release of GABA in the striatum and pallidum, further highlighting its complex role in regulating neuronal circuitry.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology and physiological effects of Neurotensin(8-13).

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor (NTS1 or NTS2) in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]NT(8-13)), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

BRET Assay for G Protein Activation and β-Arrestin Recruitment

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor protein-protein interactions in real-time in living cells.

Caption: Workflow for a BRET-based signaling assay.

Detailed Steps:

-

Plasmid Constructs: Obtain or generate plasmid constructs encoding the receptor of interest fused to a Renilla luciferase (RLuc) variant (the BRET donor) and the signaling protein of interest (e.g., a G protein subunit or β-arrestin) fused to a yellow fluorescent protein (YFP) variant (the BRET acceptor).

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and co-transfect the cells with the donor and acceptor plasmids.

-

Cell Plating: Plate the transfected cells into a white, clear-bottom multi-well plate.

-

Ligand Stimulation: Add increasing concentrations of the test ligand (e.g., NT(8-13)) to the wells and incubate for a specific period.

-

BRET Measurement: Add the luciferase substrate (e.g., coelenterazine h) to each well and immediately measure the luminescence signals at two different wavelengths corresponding to the emission maxima of the donor and acceptor using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Plot the BRET ratio as a function of ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Single-Unit Electrophysiology

This technique allows for the direct measurement of the firing rate of individual neurons in the brain of an anesthetized animal in response to drug application.

Detailed Steps:

-

Animal Preparation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Perform a craniotomy to expose the brain region of interest (e.g., the VTA or substantia nigra).

-

Electrode Placement: Slowly lower a recording microelectrode into the target brain region until the characteristic firing pattern of a dopaminergic neuron is identified.

-

Drug Application: Apply Neurotensin(8-13) or a vehicle control locally via a micropipette attached to the recording electrode (iontophoresis) or through systemic administration.

-

Data Recording: Record the extracellular action potentials of the single neuron before, during, and after drug application using an appropriate amplification and data acquisition system.

-

Data Analysis: Analyze the recorded spike trains to determine the firing rate (spikes per second) and pattern of the neuron. Compare the firing rate during the baseline period to the period of drug application to assess the effect of the compound.

Conclusion

Neurotensin(8-13) is a potent neuromodulator in the brain with significant influence over key neurotransmitter systems, particularly the dopaminergic pathways. Its ability to modulate neuronal activity through NTS1 and NTS2 receptors presents a promising avenue for the development of novel therapeutics for a range of neurological and psychiatric disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the complex pharmacology and therapeutic potential of Neurotensin(8-13) and its analogs. Future research focusing on the development of receptor- and pathway-selective analogs will be crucial in harnessing the therapeutic benefits of this intriguing neuropeptide while minimizing potential side effects.

References

- 1. Neurotensin inhibits both dopamine- and GABA-mediated inhibition of ventral tegmental area dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurotensin receptor 1-biased ligand attenuates neurotensin-mediated excitation of ventral tegmental area dopamine neurons and dopamine release in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Effects of Neurotensin(8-13) on Body Temperature and Pain Perception

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of Neurotensin(8-13) [NT(8-13)], the active C-terminal fragment of the neuropeptide Neurotensin (NT), with a specific focus on its in vivo impact on thermoregulation and nociception. This document synthesizes key research findings, presents quantitative data in a structured format, details common experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide found in both the central nervous system (CNS) and the gastrointestinal tract, where it functions as a neurotransmitter and hormone.[1][2] The biological activity of NT is primarily attributed to its C-terminal fragment, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), which contains the necessary structural components for high-affinity binding and activation of neurotensin receptors.[3] In the CNS, NT(8-13) is a potent modulator of critical physiological processes, including body temperature and pain perception.[4][5]

Central administration of NT or its active fragment induces profound, opioid-independent analgesia and a significant drop in core body temperature (hypothermia). These effects are primarily mediated through two G protein-coupled receptors (GPCRs), the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2). While the potent analgesic effects of NT(8-13) make it an attractive candidate for developing novel, non-opioid pain therapeutics, its clinical translation is hampered by significant challenges. The native peptide is highly susceptible to proteolytic degradation, resulting in a very short plasma half-life, and it does not effectively cross the blood-brain barrier (BBB). Furthermore, the activation of NTS1 is associated with undesirable side effects such as hypotension and hypothermia, which complicates its therapeutic application for pain.

This guide delves into the molecular mechanisms, quantitative effects, and experimental methodologies used to study the dual roles of NT(8-13) in thermoregulation and antinociception.

Molecular Mechanisms of Action

NT(8-13) exerts its effects by binding to NTS1 and NTS2 receptors, which are widely distributed in the pain and thermoregulation circuits of the CNS, including the hypothalamus, periaqueductal gray (PAG), and spinal cord.

-

NTS1 Receptor: This is a high-affinity GPCR that, upon activation by NT(8-13), preferentially signals via Gq proteins. This signaling cascade is linked to most of the known effects of NT, including hypothermia, hypotension, and analgesia.

-

NTS2 Receptor: This receptor also mediates the analgesic effects of neurotensin. Developing NTS2-selective agonists is a key strategy in drug development, as this receptor appears to be an analgesic target free from the adverse hypotensive and hypothermic effects associated with NTS1 activation.

The binding of NT(8-13) to its receptor involves key interactions between the two arginine residues (Arg8, Arg9) and the tyrosine residue (Tyr11) of the peptide with the receptor's binding pocket.

In Vivo Effects on Body Temperature

Central administration of NT(8-13) consistently produces a dose-dependent decrease in core body temperature. This hypothermic effect is primarily mediated by the NTS1 receptor and is more pronounced in colder ambient temperatures. The median preoptic nucleus of the hypothalamus is a key brain region responsive to the hypothermic action of neurotensin.

Quantitative Data on Hypothermic Effects

The following table summarizes data from studies investigating the hypothermic effects of NT(8-13) and its analogs.

| Compound | Animal Model | Route of Admin. | Dose (µg/kg) | Maximum Temp. Change (Δ°C) | Notes |

| NT(8-13) Analog | Rat | Intrathecal (i.t.) | 30 | No significant change | This analog had low NTS1 affinity and high susceptibility to degradation. |

| Potent NT(8-13) Analog | Rat | Intrathecal (i.t.) | 30 | Approx. -1.0 to -1.5 °C | Analogs with improved stability and NTS1 affinity induced hypothermia. |

| VH-N412 (NT Conjugate) | Mouse | Intravenous (i.v.) | 4 mg/kg | -6.4 °C | A modified conjugate designed to cross the BBB, demonstrating potent central effects from peripheral administration. |

| NT | Mouse | Intra-MnPO | 1 µM (100nL) | -5.2 ± 1.1 °C | Direct injection into the median preoptic nucleus induced robust hypothermia. |

| KK13 (NT[8-13] Analog) | Rat | Intraperitoneal (I.P.) | 1 mg/kg | Significant hypothermic response | A stable analog capable of crossing the BBB. |

Experimental Protocol: Body Temperature Measurement in Rodents

Accurate measurement of core body temperature is critical for assessing the thermoregulatory effects of NT(8-13). While rectal probes are common, they can induce stress and handling-related hyperthermia, potentially confounding results. Implantable telemetry systems are considered the gold standard.

Objective: To continuously monitor the core body temperature of a rodent following the central or peripheral administration of NT(8-13) or its analogs.

Materials:

-

Rodents (rats or mice)

-

Implantable telemetry transponders (e.g., G2 E-Mitter) or rectal probe

-

Surgical tools for implantation (if using telemetry)

-

Receivers and data acquisition software (e.g., VitalView)

-

Stereotaxic apparatus for central injections (if applicable)

-

Test compound (NT(8-13) or analog) and vehicle control

Procedure:

-

Animal Preparation & Habituation:

-

For telemetry, surgically implant the transponder into the abdominal cavity under anesthesia. Allow for a minimum of 3-7 days of post-operative recovery.

-

House animals individually in cages placed on or near the telemetry receivers.

-

Habituate the animals to the experimental room and handling procedures for several days prior to the experiment to minimize stress-induced temperature fluctuations.

-

-

Baseline Measurement:

-

On the day of the experiment, record baseline core body temperature for at least 1-2 hours before any intervention to ensure a stable starting point.

-

-

Compound Administration:

-

Administer the test compound or vehicle via the desired route (e.g., intrathecal, intracerebroventricular, intravenous, intraperitoneal).

-

-

Post-Administration Monitoring:

-

Continuously record core body temperature at regular intervals (e.g., every 5-10 minutes) for a period of at least 1-3 hours, or until the temperature returns to baseline.

-

-

Data Analysis:

-

Calculate the change in body temperature (ΔT) from the pre-injection baseline for each time point.

-

Determine the maximum temperature drop (nadir) and the duration of the hypothermic effect.

-

Compare the temperature profiles of the drug-treated group with the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA with repeated measures).

-

References

- 1. Structure of the agonist-bound neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Diverse Roles of Neurotensin Agonists in the Central Nervous System [frontiersin.org]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 5. Neurotensin induces hypothermia by activating both neuronal neurotensin receptor 1 and astrocytic neurotensin receptor 2 in the median preoptic nucleus - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Neurotensin(8-13): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of Neurotensin(8-13) (NT(8-13)), a key active fragment of the neuropeptide Neurotensin. NT(8-13) exhibits potent agonist activity at neurotensin receptors, making it a critical tool for neuroscience research and a promising lead for the development of novel therapeutics targeting central nervous system disorders. This document details its binding affinity, functional efficacy, and the signaling pathways it modulates, supported by quantitative data, detailed experimental methodologies, and visual diagrams.

Receptor Binding Affinity

Neurotensin(8-13) and its analogs have been extensively studied for their binding characteristics at the two primary G protein-coupled neurotensin receptor subtypes, NTS1 and NTS2. The binding affinity is typically determined through radioligand competition binding assays, and the data is presented as inhibition constants (Ki), dissociation constants (Kd), or the concentration that inhibits 50% of specific binding (IC50).

Table 1: Binding Affinity of Neurotensin(8-13) and Analogs at Human NTS1 and NTS2 Receptors

| Compound | hNTS1 Ki (nM) | hNTS2 Ki (nM) | Selectivity Index (Ki hNTS1/Ki hNTS2) | Reference |

| Neurotensin(8-13) | 0.29 - 0.68 | 1.07 - 1.8 | 0.27 - 0.38 | [1][2] |

| Analog 10 | 6.9 ± 0.59 | 6.5 ± 0.63 | 1.06 | [1] |

| Analog 11 | 15 ± 4.5 | 14 ± 4.4 | 1.07 | [1] |

| Analog 12 | 60 ± 5.4 | 54 ± 11 | 1.11 | [1] |

| Analog 13 | 5.5 ± 1.7 | 5.6 ± 1.0 | 0.98 | |

| Analog 14 | 4.2 ± 0.62 | 5.8 ± 0.65 | 0.72 | |

| JMV5296 | >1000 | 39.8 | >25 |

Data are presented as mean ± SEM where available.

Functional Efficacy as a Receptor Agonist

The agonist activity of Neurotensin(8-13) is characterized by its ability to activate downstream signaling pathways upon binding to neurotensin receptors. This is quantified by measuring the potency (EC50) and efficacy (Emax) in functional assays such as inositol phosphate accumulation, calcium mobilization, and β-arrestin recruitment.

Table 2: Functional Efficacy of Neurotensin(8-13) and Analogs at the Human NTS1 Receptor

| Compound | Assay | EC50 (nM) | Emax (%) | Reference |

| Neurotensin(8-13) | G-protein activation (IP-One) | 0.88 ± 0.10 | 100 | |

| Analog 10 | G-protein activation (IP-One) | 0.82 ± 0.16 | 97 ± 1.0 | |

| Analog 11 | G-protein activation (IP-One) | 0.85 ± 0.06 | 99 ± 2.0 | |

| Analog 12 | G-protein activation (IP-One) | 1.30 ± 0.26 | 97 ± 2.0 | |

| Analog 13 | G-protein activation (IP-One) | 0.74 ± 0.19 | 96 ± 1.0 | |

| Analog 14 | G-protein activation (IP-One) | 0.89 ± 0.15 | 100 ± 2.0 | |

| Neurotensin | Calcium Mobilization | 3.38 x 10⁻⁹ M | Not Reported | |

| Neurotensin | β-arrestin Recruitment | 7.79 x 10⁻⁹ M | Not Reported |

Data are presented as mean ± SEM or as reported in the reference.

Signaling Pathways

Upon binding to the NTS1 receptor, Neurotensin(8-13) initiates a cascade of intracellular signaling events. The NTS1 receptor primarily couples to Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Additionally, NTS1 activation can lead to the recruitment of β-arrestins, which play a role in receptor desensitization, internalization, and G protein-independent signaling.

Caption: Signaling pathway of Neurotensin(8-13) at the NTS1 receptor.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a standard filtration binding assay to determine the affinity of test compounds for neurotensin receptors.

Caption: Workflow for a typical radioligand binding assay.

Methodology:

-

Membrane Preparation: Cells or tissues expressing the neurotensin receptor of interest are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate buffer. Protein concentration is determined using a standard protein assay.

-

Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order: assay buffer, a known concentration of radioligand (e.g., [³H]NT(8-13)), and varying concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of unlabeled neurotensin.

-

Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP1) Accumulation Assay

This assay measures the activation of Gq-coupled receptors by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.

Methodology:

-

Cell Culture: Cells expressing the NTS1 receptor are seeded into 96- or 384-well plates and cultured to an appropriate confluency.

-

Cell Stimulation: The culture medium is removed, and the cells are incubated with a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate. Cells are then stimulated with varying concentrations of Neurotensin(8-13) or other agonists for a specific time (e.g., 30-60 minutes).

-

Lysis and Detection: A lysis buffer containing the detection reagents is added to the wells. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. This involves a competitive immunoassay where cellular IP1 competes with a labeled IP1 analog for binding to a specific antibody.

-

Data Acquisition: The fluorescence signal is read on a compatible plate reader. A decrease in the HTRF signal corresponds to an increase in cellular IP1 accumulation.

-

Data Analysis: A dose-response curve is generated by plotting the signal against the agonist concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Methodology:

-

Cell Preparation: Cells expressing the NTS1 receptor are seeded in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) in an assay buffer. The dye is often used in conjunction with probenecid to prevent its extrusion from the cells.

-

Agonist Addition and Measurement: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of varying concentrations of Neurotensin(8-13). The change in fluorescence, indicating a change in intracellular calcium concentration, is monitored in real-time.

-

Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value can be determined.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated NTS1 receptor, a key event in receptor desensitization and signaling. A common method for this is the Bioluminescence Resonance Energy Transfer (BRET) assay.

Methodology:

-

Cell Transfection: Cells are co-transfected with constructs encoding the NTS1 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Assay Setup: The transfected cells are plated in a multi-well plate.

-

Stimulation and Measurement: The cells are stimulated with varying concentrations of Neurotensin(8-13). The BRET signal is measured using a plate reader capable of detecting both the donor and acceptor emissions. An increase in the BRET signal indicates the proximity of the donor and acceptor, signifying the recruitment of β-arrestin to the receptor.

-

Data Analysis: A dose-response curve is constructed by plotting the BRET ratio against the agonist concentration to determine the EC50 value for β-arrestin recruitment.

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Neurotensin(8-13)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurotensin(8-13) (H-Arg-Arg-Pro-Tyr-Ile-Leu-OH), the C-terminal hexapeptide fragment of the neuropeptide Neurotensin, is a critical active fragment that binds with high affinity to neurotensin receptors (NTS1 and NTS2), mediating various physiological and pathological processes. Its role in cancer cell proliferation and signaling has made it a target for the development of novel therapeutics and diagnostic agents. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Neurotensin(8-13) using Fmoc/tBu chemistry, a widely adopted and robust method for peptide synthesis. Additionally, an overview of the Neurotensin(8-13) signaling pathway is presented.

Introduction

Solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides by offering a rapid and efficient method with simplified purification steps compared to solution-phase synthesis. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a cornerstone of modern SPPS, utilizing a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups. This orthogonality allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protecting groups, which are removed in the final cleavage step.

This application note details a standard protocol for the manual synthesis of Neurotensin(8-13) on a Wang resin, a common solid support for the synthesis of C-terminally free peptides. The protocol covers all stages from resin preparation to final peptide cleavage and purification.

Experimental Protocols

Materials and Reagents

-

Fmoc-L-Leu-Wang resin (0.5 mmol/g loading)

-

Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Diethyl ether (cold)

-

Kaiser test kit

-

Preparative and analytical HPLC systems

-

Mass spectrometer

Solid-Phase Peptide Synthesis Workflow

Caption: Experimental workflow for the solid-phase synthesis of Neurotensin(8-13).

Step-by-Step Synthesis Protocol

-

Resin Swelling: Swell 1g of Fmoc-L-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.

-

First Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Amino Acid Coupling (Ile):

-

In a separate vial, dissolve Fmoc-Ile-OH (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

-

Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

Washing: Wash the resin as in step 3.

-

Chain Elongation: Repeat steps 2-6 for the sequential coupling of Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Arg(Pbf)-OH.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

-

Final Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

-

Cleavage and Side-Chain Deprotection:

-

Treat the dried peptide-resin with the cleavage cocktail (10 mL per gram of resin) for 3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Purification: Purify the crude peptide by preparative reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

-

Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

Data Presentation